DOTAM-mono-acid, systematically named 2-[4,7,10-tris(carbamoylmethyl)-1,4,7,10-tetraazacyclododecan-1-yl]acetic acid, is a macrocyclic compound often found in its dihydrate form (C16H31N7O5·2H2O) [, ]. It is a crucial building block in the synthesis of various chemical compounds, particularly in coordination chemistry. DOTAM-mono-acid serves as a ligand, forming stable complexes with metal ions, which are valuable in diverse fields like catalysis and materials science [, , ].
DO3AM-acetic acid, chemically known as 2-(4,7,10-tris(2-amino-2-oxoethyl)-1,4,7,10-tetraazacyclododecan-1-yl)acetic acid, is a compound that plays a significant role in biochemical applications, particularly in magnetic resonance imaging as a dendritic PARACEST (Paramagnetic Chemical Exchange Saturation Transfer) contrast agent. Its molecular formula is C16H31N7O5, and it has a molecular weight of 401.46 g/mol. The compound is typically found in a white to off-white powder form and is soluble in water, which enhances its utility in various scientific applications .
DO3AM-acetic acid is classified under chelating agents due to its ability to form stable complexes with metal ions, particularly lanthanides. This characteristic makes it valuable in medical imaging and other biochemical applications. It is derived from the modification of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), which is a well-known chelator used for similar purposes .
The synthesis of DO3AM-acetic acid typically involves the coupling of 4,7,10-tris(2-amino-2-oxoethyl)-1,4,7,10-tetraazacyclododecane with acetic acid. This reaction often requires coupling agents such as PyBOP (Benzotriazole-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) to facilitate the formation of the desired product. The process includes deprotection of side-chain protecting groups and cleavage from solid supports if solid-phase synthesis methods are employed .
For industrial-scale production, the synthesis generally follows similar laboratory methods but is optimized for higher yields and purity through automated synthesizers and advanced purification techniques .
The molecular structure of DO3AM-acetic acid features a cyclic backbone with three acetic acid groups attached. This unique arrangement allows for effective chelation of metal ions. The compound's structure can be represented as follows:
In terms of spatial configuration, the cyclic structure contributes to its stability and reactivity with various biomolecules and metal ions .
DO3AM-acetic acid participates in several types of chemical reactions:
The primary products of these reactions are lanthanide complexes that have significant applications in medical imaging technologies due to their stability and favorable properties .
DO3AM-acetic acid functions primarily as a contrast agent in magnetic resonance imaging by enhancing the contrast between different tissues. Its mechanism involves:
This interaction leads to changes in cellular metabolism and gene expression, making it a valuable tool in biochemical research.
These properties make DO3AM-acetic acid suitable for applications requiring reliable performance in complex biological environments .
DO3AM-acetic acid is utilized primarily in scientific research and medical imaging:
Furthermore, its role in pH mapping highlights its versatility in various scientific applications .
DO3AM-acetic acid (2-(4,7,10-tris(2-amino-2-oxoethyl)-1,4,7,10-tetraazacyclododecan-1-yl)acetic acid) serves as a foundational scaffold for synthesizing advanced macrocyclic ligands. Its structure features three amide arms and one carboxylic acid group, enabling targeted modifications. A key strategy involves coupling the carboxylic acid moiety with bioactive molecules via amide bond formation. For example, conjugation with 2-nitroimidazole (NI) derivatives employs carbodiimide crosslinkers like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to yield hypoxia-targeting probes such as DO3AM-NI. This reaction proceeds under anhydrous conditions at pH 5–6, achieving >85% conjugation efficiency within 2 hours at 25°C . Similarly, coupling with methionine residues generates DO3A-Act-Met, a ligand for LAT1-transport-specific tumor imaging. This derivative is synthesized by activating DO3AM-acetic acid’s carboxylate with HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), followed by nucleophilic addition of methionine amine groups, yielding complexes with radiometals like ⁶⁸Ga [4].
The synthesis of DO3AM-acetic acid begins with monoalkylation of cyclen (1,4,7,10-tetraazacyclododecane), which requires stringent control to avoid polyalkylation. Benzyl(3-bromopropyl)carbamate is used as a protecting group, reacting with cyclen in acetonitrile at 60°C for 24 hours to yield N-protected monoalkylated cyclen. Subsequent alkylation with tert-butyl bromoacetate introduces acetate precursors, with the reaction maintained at pH 9.5–10.5 using sodium carbonate to ensure selective N-alkylation. Hydrogenolysis with Pd/C then removes the benzyl group, followed by amidation of three acetate arms using ammonium chloride in the presence of PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). Critical parameters include:
Table 1: Alkylation Conditions for DO3AM-Acetic Acid Synthesis
Step | Reagent | Solvent | Temperature | Catalyst/Additive | Yield |
---|---|---|---|---|---|
Monoalkylation of cyclen | Benzyl(3-bromopropyl)carbamate | Acetonitrile | 60°C | None | 72% |
Trialkylation | tert-Butyl bromoacetate | Acetonitrile/H₂O | 50°C | Na₂CO₃ | 85% |
Deprotection | H₂ (g) | Ethanol | 25°C | Pd/C (10%) | 95% |
Amidation | NH₄Cl/PyBOP | DMF | 25°C | DIEA | 78% |
The carboxylic acid group of DO3AM-acetic acid enables covalent attachment to tumor-targeting biomolecules. For instance, conjugation to methionine exploits overexpression of L-type amino acid transporter 1 (LAT1) in cancers. Activated DO3AM-acetic acid (using HATU) reacts with methionine’s α-amine in DMF, forming DO3A-Act-Met with >90% radiochemical purity. This conjugate demonstrates specific uptake in U-87 MG xenografts, with tumor-to-muscle ratios of 8.2:1 at 60 minutes post-injection [4]. Similarly, coupling to octreotate analogs leverages the carboxylic acid for peptide bond formation with somatostatin receptor-targeting sequences. The reaction employs solid-phase peptide synthesis (SPPS) protocols, where DO3AM-acetic acid is pre-activated as a pentafluorophenol ester and coupled to resin-bound peptides, achieving yields of 70–80% after cleavage [6].
DO3AM-acetic acid’s macrocyclic structure allows integration into bifunctional chelators (BFCs) for radiometal coordination. The primary approach links the carboxylic acid to EGTA-derived calcium chelators via ethylenediamine spacers, forming bismacrocyclic ligands. For example, condensation with EGTA-bis(anhydride) in DMSO yields Gd³⁺/Mn²⁺-binding agents for PARACEST MRI. These constructs exhibit variable water exchange rates (kₑₓ = 1.2 × 10⁴ – 8.7 × 10⁴ s⁻¹), tuned by altering pendant arm hydrophobicity (e.g., glycine vs. tert-butyl substituents) [5] [6]. Additionally, phosphonate-functionalized analogs (DO3P) are synthesized by reacting DO3AM-acetic acid with diethylphosphoryl chloride, though these show reduced thermodynamic stability (log K_{MnL} = 12.1 vs. 15.8 for acetate analogs) and are less suitable for radiometal binding [6].
Purification of DO3AM-acetic acid and its derivatives relies on reversed-phase HPLC (RP-HPLC) due to their polar nature. Key conditions include:
The synthesis of DO3AM-acetic acid generates impurities from incomplete alkylation (e.g., diacetate-monoamide species) or transacylation during amidation. These byproducts are minimized through:
Table 2: HPLC Methods for DO3AM-Acetic Acid Derivatives
Compound | Column | Mobile Phase | Flow Rate | Retention Time | Detection Method |
---|---|---|---|---|---|
DO3AM-acetic acid | C18 (250 × 4.6 mm) | Water/acetonitrile (0.1% TFA), gradient: 5–60% ACN | 1.0 mL/min | 8.2 min | UV 220 nm |
DO3AM-NI | C18 (250 × 4.6 mm) | 0.1 M ammonium acetate:ethanol (75:25) | 1.2 mL/min | 14.7 min | Radioisotope/UV 254 nm |
DO3A-Act-Met | C8 (150 × 3.9 mm) | 0.1% H₃PO₄:methanol (70:30) | 0.8 mL/min | 6.5 min | UV 280 nm |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 1246815-51-9
CAS No.: 203860-42-8